

# Application Note: Mass Spectrometry Fragmentation Pattern of 7-Xylosyltaxol

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## Compound of Interest

Compound Name: 7-Xylosyltaxol

CAS No.: 90332-66-4

Cat. No.: B1352593

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Methodology, Mechanism, and Structural Elucidation

## Executive Summary

### 7-Xylosyltaxol (

, MW 985.98 Da) is a naturally occurring analogue of Paclitaxel found in *Taxus* species. It differs from Paclitaxel by the presence of a xylose moiety attached to the C-7 hydroxyl group. In drug development, it serves as both a potential impurity in Paclitaxel APIs and a metabolite of interest due to its altered solubility profile.

This guide provides a rigorous protocol for the LC-MS/MS analysis of **7-Xylosyltaxol**. It focuses on the Electrospray Ionization (ESI) fragmentation pathway, distinguishing the labile glycosidic cleavage from the taxane core fragmentation.

## Chemical Identity & Properties

Property	Description
Compound Name	7-Xylosyltaxol (7-Xylosylpaclitaxel)
Molecular Formula	
Monoisotopic Mass	985.3732 Da
Precursor Ions (ESI+)	,
	,
Key Structural Feature	Paclitaxel core with -D-xylose at C-7 position.[1][2][3][4][5][6]

## Experimental Protocol

### Sample Preparation

Objective: Isolate taxanes from biological matrices (plasma/tissue) or plant extracts (*Taxus* spp.) with high recovery of glycosides.

- Stock Solution: Dissolve 1 mg of **7-Xylosyltaxol** standard in 1 mL Methanol (LC-MS grade). Store at -20°C.
- Extraction (Plant Material):
  - Sonicate 100 mg dried powder in 5 mL Methanol:Water (90:10 v/v) for 30 mins.
  - Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).
- Extraction (Plasma):
  - Perform Solid Phase Extraction (SPE) using C18 cartridges.
  - Condition: 1 mL MeOH, 1 mL Water.
  - Load: 200 µL Plasma (diluted 1:1 with water).

- Wash: 1 mL Water:Methanol (80:20).
- Elute: 1 mL Acetonitrile. Evaporate and reconstitute in mobile phase.[7]

## LC-MS/MS Conditions

System: High-Resolution Q-TOF or Triple Quadrupole (QqQ).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
  - 0-2 min: 30% B (Isocratic hold for polar glycosides)
  - 2-10 min: 30% -> 95% B (Linear gradient)
  - 10-12 min: 95% B (Wash)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

## Mass Spectrometry Parameters (ESI+)

- Ionization Mode: Positive ( ) [8][9]
- Spray Voltage: 3.5 - 4.0 kV
- Gas Temperature: 325°C
- Collision Energy (CE):
  - Low (10-15 eV): To observe the parent ion and initial sugar loss.

- High (30-45 eV): To fragment the taxane core (Baccatin III).

## Results & Discussion: Fragmentation Pathway

The fragmentation of **7-Xylosyltaxol** in ESI+ mode follows a sequential disassembly logic. The pathway is governed by the relative stability of the glycosidic bond versus the ester linkages in the taxane core.

### Primary Fragmentation: The Glycosidic Cleavage

The most abundant and diagnostic transition is the loss of the xylose sugar.

- Precursor:
- Mechanism: Neutral loss of anhydro-xylose ( , 132 Da).
- Product Ion: (Paclitaxel protonated core).
- Significance: This transition ( ) confirms the "Xylosyl-Paclitaxel" connectivity. If the loss was 162 Da (Glucose), it would be a glucoside.

### Secondary Fragmentation: Side Chain Loss

Once the sugar is lost, the remaining ion behaves identically to Paclitaxel. The C-13 side chain is the next most labile group.

- Precursor:
- Mechanism: Cleavage of the ester bond at C-13.
- Neutral Loss: N-benzoyl-3-phenylisoserine ( , 285 Da).

- Product Ion:

(Baccatin III core).

- Diagnostic Side Chain Ion:

(Protonated side chain) is often observed at high collision energies.

## Tertiary Fragmentation: Core Degradation

The Baccatin III core (

) undergoes sequential eliminations of functional groups.

- Deacetylation: Loss of Acetic Acid (

, 60 Da) from C-10 or C-4.

- Dehydration: Loss of Water (

, 18 Da).

- Product Ions:

(569 - 60),

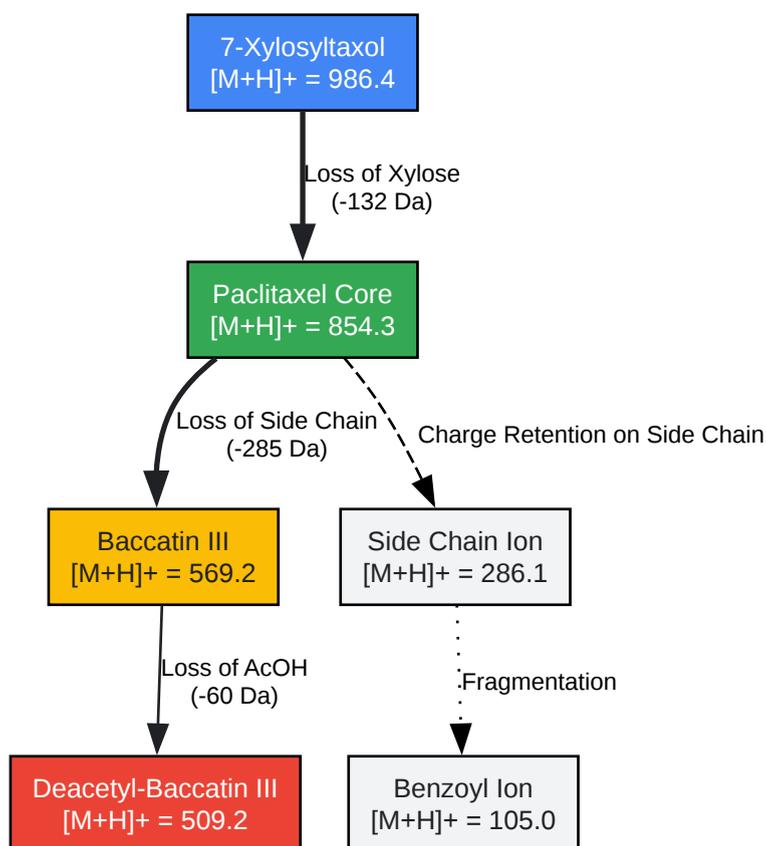
(Deep skeletal fragment).

## Diagnostic Ion Table

m/z (Measured)	Ion Identity	Structural Assignment	Mechanism
986.37		7-Xylosyltaxol Parent	Protonated molecule
1008.36		Sodium Adduct	Common in salt-rich matrices
854.33		Paclitaxel Core	Neutral Loss of 132 Da (Xylose)
569.24		Baccatin III	Loss of C-13 Side Chain (285 Da) from m/z 854
509.22		Deacetyl-Baccatin	Loss of Acetic Acid (60 Da) from m/z 569
286.11		Side Chain	Protonated N-benzoyl-3-phenylisoserine
105.03		Benzoyl Ion	Cleavage of benzoyl groups

## Visualizing the Fragmentation Pathway[8][9][10][11][12][13][14]

The following diagram illustrates the sequential mass spectral degradation of **7-Xylosyltaxol**.



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Figure 1: ESI-MS/MS Fragmentation Pathway of **7-Xylosyltaxol** showing primary glycosidic cleavage.

## Analytical Challenges & Solutions

### Isobaric Interferences

Challenge: **7-Xylosyltaxol** (MW 986) may co-elute with other taxane glycosides or impurities.

Solution:

- Monitor the transition 986 → 286 (Specific for taxane side chain) and 986 → 854 (Specific for xyloside loss).
- Use High-Resolution MS (HRMS) to distinguish from potential isobaric compounds.

## Sodium Adduct Formation

Challenge: Taxanes readily form sodium adducts (

), which fragment poorly compared to protonated ions. Solution:

- Add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to suppress Na<sup>+</sup> adducts and promote

or

.

- If

dominates, increase the declustering potential (or fragmentor voltage) to disrupt the adduct in the source.

## References

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